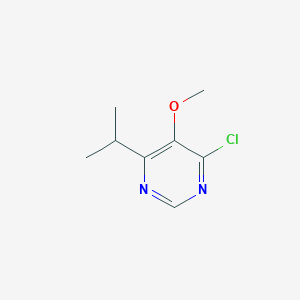

![molecular formula C14H18N4O2 B2855764 cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-33-7](/img/structure/B2855764.png)

cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

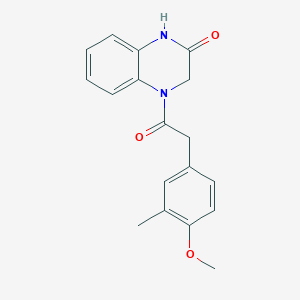

The compound “cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .

Synthesis Analysis

The synthesis of these types of compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a morpholino group and a pyrrolo[3,4-d]pyrimidin-6(7H)-one core structure . Further analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Medical Imaging Applications

One of the prominent applications of related compounds involves the development of potential PET (Positron Emission Tomography) agents for imaging in neurological conditions such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound structurally related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been explored for its potential in imaging LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).

Synthetic Methodologies in Organic Chemistry

Compounds with the cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone scaffold have also been employed in various synthetic methodologies. For instance, the Diels–Alder reactions involving cyclopropylideneacetate have led to the formation of cyclobutene-annelated pyrimidinones, showcasing the utility of related compounds in constructing complex heterocyclic systems (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006). Furthermore, the synthesis of novel pyrimidines and thiazolidinones under microwave irradiation demonstrates the relevance of morpholino-pyrimidinyl compounds in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Activity

The antibacterial activity of novel pyrimidines, including structures related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been a subject of interest. For example, a study on microwave-assisted synthesis of pyrimidines and thiazolidinones revealed the potential of these compounds as antibacterial agents, highlighting their significance in medical chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Mecanismo De Acción

The compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play key roles in survival, growth, metabolism, and other functions of a cell . In various types of cancers, abnormal activation of Akt or mutation of the Akt gene has been observed .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its inhibitory activity against kinases, its potential as a therapeutic agent for diseases like cancer , and the development of methods for its synthesis . Additionally, more research could be done to determine its physical and chemical properties.

Propiedades

IUPAC Name |

cyclopropyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-13(10-1-2-10)18-8-11-7-15-14(16-12(11)9-18)17-3-5-20-6-4-17/h7,10H,1-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVCXJBQTVQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)

![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)

![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2855689.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)